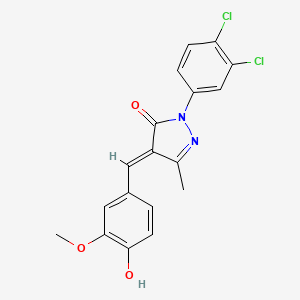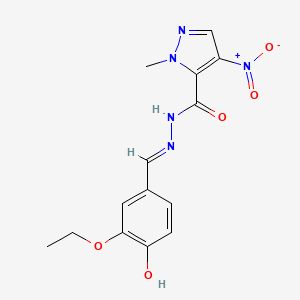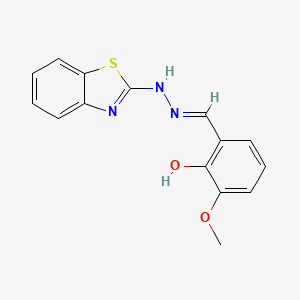![molecular formula C21H22N6O3 B1190391 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B1190391.png)
4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolone core, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the piperazino group.
Aplicaciones Científicas De Investigación
4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Mecanismo De Acción
The mechanism of action of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. For instance, it can act as an antagonist of the serotonin 5-HT2A receptor, which is involved in various neurological processes . The compound binds to the receptor, inhibiting its activity and thereby modulating the associated signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-substituted 2-(4-methylpiperazino)pyrimidines: These compounds also feature the 4-methylpiperazino group and have similar biological activities.
Quinazoline analogs: These compounds share structural similarities and are also investigated for their interaction with serotonin receptors.
Uniqueness
The uniqueness of 4-{(E)-1-[(4-METHYLPIPERAZINO)AMINO]METHYLIDENE}-2-(4-NITROPHENYL)-5-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology.
Propiedades
Fórmula molecular |
C21H22N6O3 |
|---|---|
Peso molecular |
406.4g/mol |
Nombre IUPAC |
4-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H22N6O3/c1-24-11-13-25(14-12-24)22-15-19-20(16-5-3-2-4-6-16)23-26(21(19)28)17-7-9-18(10-8-17)27(29)30/h2-10,15,23H,11-14H2,1H3/b22-15+ |
Clave InChI |
XCJJBFKVGPORBL-PXLXIMEGSA-N |
SMILES |
CN1CCN(CC1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(5-Bromo-1H-indol-3-yl)methylene]-2-ethoxybenzohydrazide](/img/no-structure.png)
![3,5-dibromo-2,4-dihydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B1190309.png)
![4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL](/img/structure/B1190314.png)

![N'~5~-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B1190319.png)



![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B1190327.png)

![5-bromo-N'-[1-(4-hydroxyphenyl)ethylidene]-2-furohydrazide](/img/structure/B1190330.png)

